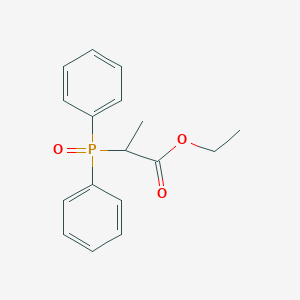
ethyl 2-(diphenylphosphoryl)propanoate
Übersicht
Beschreibung
Ethyl 2-(diphenylphosphoryl)propanoate, also known as DPPA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a phosphorus-containing compound that has been used in various chemical reactions, including the synthesis of esters, amides, and peptides.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis in Organic Chemistry
Ethyl 2-(diphenylphosphoryl)propanoate is used in the conformational analysis of organic compounds. A study by Kuznetsova et al. (2021) explored the conformational properties of various N,N-dialkyl substituted bisphosphorylated acetamides, which includes derivatives of ethyl 2-(diphenylphosphoryl)propanoate. This research utilized dipole moments, IR spectroscopy, and Density Functional Theory calculations to understand the conformational equilibrium of these compounds in solution (Kuznetsova et al., 2021).
Catalysis in Chemical Synthesis
Ethyl 2-(diphenylphosphoryl)propanoate and its derivatives have applications in catalysis. For example, Clegg et al. (1999) described a catalyst for producing methyl propanoate via the methoxycarbonylation of ethene, which involves compounds related to ethyl 2-(diphenylphosphoryl)propanoate (Clegg et al., 1999).
Macromolecular Chemistry
In macromolecular chemistry, Vautravers and Cole-Hamilton (2009) investigated the use of polyhedral oligomeric silsesquioxanes containing diphenylphosphine moieties, which are structurally related to ethyl 2-(diphenylphosphoryl)propanoate, in the methoxycarbonylation of ethene (Vautravers & Cole-Hamilton, 2009).
Electrochemistry
Esteves et al. (2005) explored the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxypropanoates, which are structurally similar to ethyl 2-(diphenylphosphoryl)propanoate, demonstrating its importance in electrochemical reactions (Esteves et al., 2005).
Peptide Chemistry
Chantreux et al. (1984) discussed the application of the 2-(diphenylphosphino)ethyl group, a component of ethyl 2-(diphenylphosphoryl)propanoate, in peptide chemistry, particularly for carboxyl-protection of amino acids or peptides (Chantreux et al., 1984).
Thermogravimetric Analysis in Polymer Science
Tagle and Diaz (1998) conducted thermogravimetric analysis of poly (ester-carbonate)s and poly (ester-thiocarbonate)s, where the ester group in the side chain is derived from compounds including ethyl 2-(diphenylphosphoryl)propanoate (Tagle & Diaz, 1998).
Nanoparticle Stabilization
Richter et al. (2012) studied the stabilization of water-soluble platinum nanoparticles using sodium 2-(diphenylphosphino)ethyl phosphonate, which is closely related to ethyl 2-(diphenylphosphoryl)propanoate. This demonstrates its application in the field of nanotechnology (Richter et al., 2012).
Food Processing Technology
Bermejo et al. (2015) explored the use of ethyl-lactate, a compound similar to ethyl 2-(diphenylphosphoryl)propanoate, for the extraction of caffeine and catechins from green tea leaves, showing its relevance in food processing technology (Bermejo et al., 2015).
Radioactive Labeling and Bioassay
Abdel-Ghany et al. (2013) synthesized and radiolabeled a novel dipeptide attached to a moiety similar to ethyl 2-(diphenylphosphoryl)propanoate, highlighting its potential in biological and radiopharmaceutical applications (Abdel-Ghany et al., 2013).
Pharmaceutical Research
Vogt et al. (2013) conducted a spectroscopic and diffractometric study of polymorphism in a compound structurally similar to ethyl 2-(diphenylphosphoryl)propanoate, showing its importance in pharmaceutical research (Vogt et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 2-diphenylphosphorylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19O3P/c1-3-20-17(18)14(2)21(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDPJNKKUROSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-diphenylphosphorylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B4926275.png)
![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4926292.png)

![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)
![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)



![3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4926334.png)
![5-{3-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926359.png)
![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)
![4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4926367.png)